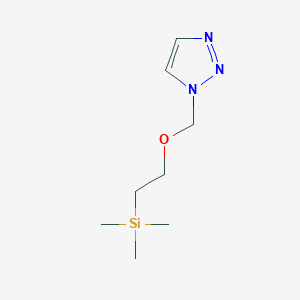
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,3-triazole
Übersicht
Beschreibung
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a trimethylsilyl group, which imparts unique properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,3-triazole typically involves the [3+2] cycloaddition reaction between azides and alkynes. This reaction is catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a base like sodium ascorbate . The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Tetrabutylammonium fluoride in THF at room temperature.
Major Products Formed
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of triazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antifungal and anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The triazole ring interacts with enzymes and receptors, inhibiting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(Trimethylsilyl)ethoxy]methyl-1H-1,2,4-triazole
- 1-[2-(Trimethylsilyl)ethoxy]methyl-1H-pyrazole
- 1-[2-(Trimethylsilyl)ethoxy]methyl-1H-imidazole
Uniqueness
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,3-triazole is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which imparts distinct chemical and biological properties. The presence of the trimethylsilyl group further enhances its stability and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H17N3OSi |
|---|---|
Molekulargewicht |
199.33 g/mol |
IUPAC-Name |
trimethyl-[2-(triazol-1-ylmethoxy)ethyl]silane |
InChI |
InChI=1S/C8H17N3OSi/c1-13(2,3)7-6-12-8-11-5-4-9-10-11/h4-5H,6-8H2,1-3H3 |
InChI-Schlüssel |
RZLMQJSSMROKSS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCN1C=CN=N1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
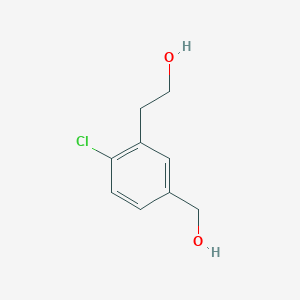
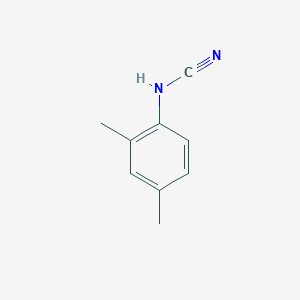
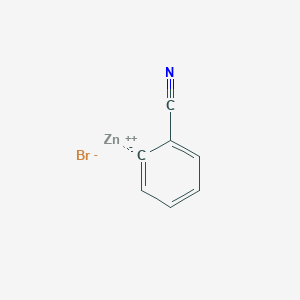
![Acetamide, N-[5-(5-formyl-2-thienyl)-4-methyl-2-thiazolyl]-](/img/structure/B8609701.png)

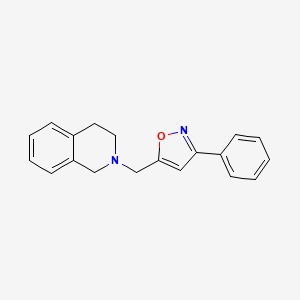
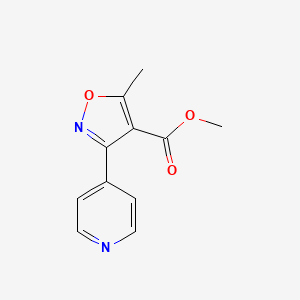
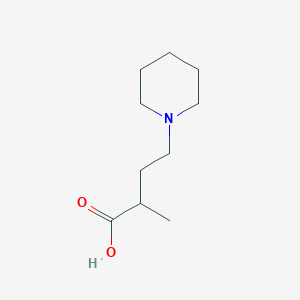
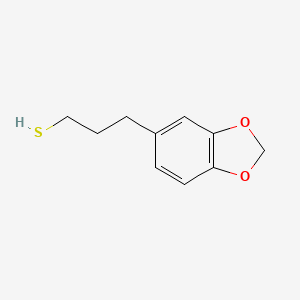
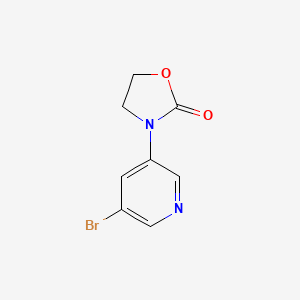
![2-[6-(4-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide](/img/structure/B8609758.png)



